tert-butyl N-[4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Overview
Description
tert-butyl N-[4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted phenyl ring, and a dioxaborolane moiety. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group using tert-butyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Borylation Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Borylation Reactions: Palladium catalysts and bases like potassium phosphate are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl carbamates, while borylation reactions can produce biaryl compounds .
Scientific Research Applications
tert-butyl N-[4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-carbamate involves its ability to participate in various chemical reactions due to its functional groups. The dioxaborolane moiety allows for borylation reactions, while the chloro group can undergo nucleophilic substitution. These reactions enable the compound to act as an intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
tert-butyl N-[4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is unique due to the presence of both a chloro group and a dioxaborolane moiety, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C17H25BClNO4 |
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Molecular Weight |
353.6 g/mol |
IUPAC Name |
tert-butyl N-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-13-9-8-11(19)10-12(13)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) |
InChI Key |
QEIYXAMDPDUVOX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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